N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide
Description
N-(6-Acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide is a heterocyclic compound featuring a fused tetrahydrothieno[2,3-c]pyridine core substituted with a benzo[d]thiazol-2-yl group at position 3 and a 2,5-dichlorobenzamide moiety at position 2. The 6-acetyl group introduces additional steric and electronic complexity. This compound’s structural uniqueness lies in its hybrid framework, combining benzothiazole (electron-deficient aromatic system) and tetrahydrothienopyridine (partially saturated bicyclic scaffold), which may confer distinct physicochemical and biological properties.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2S2/c1-12(29)28-9-8-14-19(11-28)32-23(27-21(30)15-10-13(24)6-7-16(15)25)20(14)22-26-17-4-2-3-5-18(17)31-22/h2-7,10H,8-9,11H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPCNBPOECMATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC(=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit inhibitory activity against various enzymes and proteins. The nature of these interactions is likely dependent on the specific structure of the derivative and the target biomolecule.
Cellular Effects
Benzothiazole derivatives have been reported to have anti-tubercular activity, suggesting that they may influence cell function and cellular processes.
Molecular Mechanism
The molecular mechanism of action of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide is not yet fully understood. Benzothiazole derivatives have been reported to inhibit the growth of M. tuberculosis, suggesting that they may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate benzothiazole and thieno[2,3-c]pyridine moieties. One common method includes the Knoevenagel condensation , where 2-amino derivatives are reacted with various aldehydes and ketones under specific conditions to yield the desired compound. The following table summarizes the key synthetic steps:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Benzothiazole derivative + Acetic anhydride | Reflux | Acetylated product |
| 2 | Acetylated product + Tetrahydrothieno derivative | Base catalyzed reaction | Intermediate compound |
| 3 | Intermediate + 2,5-dichlorobenzoyl chloride | Nucleophilic acyl substitution | Final product |
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, a study comparing various benzothiazole derivatives showed that compounds similar to this compound had minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL against Mycobacterium tuberculosis .
Cytotoxicity Against Cancer Cells
In vitro studies have reported moderate cytotoxic effects against a range of cancer cell lines. A notable investigation revealed that derivatives of this compound demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines . The following table summarizes the cytotoxicity results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.4 |
| A549 (Lung) | 22.1 |
| HeLa (Cervical) | 18.7 |
The proposed mechanism of action for this compound involves interaction with DNA and inhibition of topoisomerase enzymes. This leads to disruption in DNA replication and ultimately induces apoptosis in cancer cells .
Case Studies
- Anti-Tubercular Activity : A clinical study assessed the efficacy of similar benzothiazole derivatives in patients with drug-resistant tuberculosis. The results indicated a promising response rate when combined with standard anti-TB therapies .
- Cancer Treatment : A preclinical trial evaluated the use of this compound in combination with existing chemotherapeutic agents on various cancer cell lines. The results showed enhanced cytotoxicity and reduced side effects compared to monotherapy .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide exhibit promising antimicrobial properties. For instance, derivatives of benzothiazole have been synthesized and tested for their efficacy against various bacterial and fungal strains. The studies demonstrated that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The compound has shown potential as an anticancer agent. In vitro studies have evaluated its effects on various cancer cell lines, including breast cancer (MCF7) and pancreatic cancer cells. The results indicated that certain structural modifications could enhance anticancer activity, making it a candidate for further development in cancer therapeutics .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between the compound and its biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in cancer progression and microbial resistance mechanisms. For example, docking simulations have shown favorable interactions with DNA repair enzymes and other cellular targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the benzothiazole and thieno-pyridine moieties can significantly influence its biological activity. For instance:
- Position 6 : Substituents at this position enhance anticancer activity.
- Position 3 : Variations here can improve antimicrobial efficacy.
Synthesis and Evaluation of Derivatives
A series of derivatives based on the core structure of this compound were synthesized and evaluated for their biological activities. Some derivatives exhibited enhanced potency against specific cancer cell lines compared to the parent compound .
Clinical Relevance
The advancements in synthesizing benzothiazole derivatives have led to several compounds entering clinical trials for their anticancer properties. These trials are focused on evaluating their effectiveness in combination therapies for resistant cancer types .
Chemical Reactions Analysis
Hydrolysis of Acetyl Group
The acetyl moiety undergoes acid- or base-catalyzed hydrolysis to yield a free hydroxyl group:
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Kinetics : Complete deacetylation occurs within 2 hours at 80°C in 1M HCl.
-
Applications : Used to generate metabolites for pharmacological studies.
Nucleophilic Aromatic Substitution Reactions
The chlorine atoms on the benzamide subunit are susceptible to displacement:
| Position | Nucleophile | Conditions | Product |
|---|---|---|---|
| C-2 | Methoxide | DMSO, 120°C, 6h | Methoxy derivative |
| C-5 | Ammonia | Ethanol, reflux, 12h | Amino-substituted analog |
Oxidation and Reduction Reactions
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Oxidation : The thieno ring undergoes oxidation with KMnO₄/H₂SO₄ to form sulfone derivatives.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a dihydrothiazole.
Stability Under Various Conditions
-
Thermal stability : Decomposes above 200°C without melting.
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Photostability : Degrades under UV light (λ = 254 nm) via radical pathways.
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pH sensitivity : Stable in neutral buffers but hydrolyzes in strongly acidic/basic media .
Analytical Monitoring of Reactions
Reactions are tracked using:
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TLC : Rf = 0.3 (ethyl acetate/hexane 3:7) for acetylated precursor.
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HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry optimization, particularly in developing kinase inhibitors. Further studies on its regioselective functionalization could enhance its pharmacological properties.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., 2,5-dichlorobenzamide in the target compound vs. cyano in 11b) correlate with higher melting points in analogues, suggesting stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .
Spectroscopic Comparisons
Table 2: Spectroscopic Data Highlights
| Compound | IR (CN stretch, cm⁻¹) | $ ^1 \text{H NMR} $ Key Signals (δ, ppm) | Mass (m/z) |
|---|---|---|---|
| Target Compound | Not reported | Expected: ~8.0–8.5 (aromatic H), ~2.5 (acetyl CH₃) | Not reported |
| 11a | 2,219 | 2.24 (CH₃), 7.94 (=CH) | 386 |
| 11b | 2,209 | 8.01 (=CH), 7.41 (ArH) | 403 |
| 12 | 2,220 | 9.59 (NH, D₂O exchangeable) | 318 |
Key Observations :
- CN Stretches: The cyano group in 11b and 12 appears at ~2,209–2,220 cm⁻¹, consistent with the target compound’s dichlorobenzamide (if present).
- NMR Shifts: Aromatic protons in the target compound’s dichlorobenzamide moiety would likely resonate downfield (δ ~7.5–8.5) due to electron-withdrawing Cl substituents, analogous to 11b’s 4-cyanobenzylidene (δ 7.41) .
Methodological Insights from NMR Analysis
As demonstrated in , comparative NMR analysis of regions with divergent chemical shifts (e.g., δ 29–36 and 39–44 in analogues) can pinpoint structural variations. For the target compound, shifts in the benzo[d]thiazole region (δ ~7.5–8.5) versus tetrahydrothienopyridine protons (δ ~2.5–4.0) would highlight electronic effects of the acetyl and dichlorobenzamide groups .
Research Findings and Implications
- Reactivity : The acetyl group in the target compound may undergo nucleophilic substitution or hydrolysis, similar to methylfuran in 11a and 11b , which participate in cyclization reactions .
- Biological Potential: Benzothiazole derivatives are known for antimicrobial and anticancer activity. The dichlorobenzamide moiety, akin to cyano groups in 11b, could enhance bioactivity by modulating electron density .
- Lumping Strategy : As per , the target compound could be grouped with other benzothiazole-containing heterocycles for predictive modeling of properties or reactivity .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis often involves multi-step protocols. For example, benzothiazole derivatives are typically synthesized via cyclocondensation of substituted aldehydes with thiourea or thioamide precursors under acidic conditions. A reflux setup with acetic anhydride and acetic acid (10:20 mL) in the presence of sodium acetate (0.5 g) for 2 hours has been effective for similar compounds . Key parameters to optimize include:
- Catalyst selection : Sodium acetate or piperidine for cyclization.
- Solvent system : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Reflux conditions (100–120°C) prevent side reactions.
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Starting Material | Solvent System | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Benzothiazole-thioamide | Acetic anhydride/AcOH | NaOAc | 68 | |
| Tetrahydrothieno precursor | DMF/EtOH | Piperidine | 57 |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as a solvent. For example, aromatic protons in benzo[d]thiazole appear at δ 7.2–8.1 ppm, while acetyl groups resonate at δ 2.1–2.5 ppm .
- IR : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and aromatic C-H bends at 3000–3100 cm⁻¹ .
- Mass Spectrometry : Look for molecular ion peaks (M⁺) consistent with the molecular formula (e.g., C₂₄H₂₀Cl₂N₂O₂S₂) and fragmentation patterns of the tetrahydrothieno core .
Q. What are the critical variables to control during experimental design for reproducibility?
- Methodological Answer :
- Purity of reagents : Use freshly distilled aldehydes to avoid oxidation byproducts.
- Moisture sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) for moisture-sensitive intermediates.
- Stoichiometric ratios : Maintain a 1:1 molar ratio of benzothiazole and dichlorobenzamide precursors to minimize unreacted starting materials .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, ambiguity in aromatic proton assignments can be clarified via NOESY correlations .
- Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data.
- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation of stereochemistry .
Q. What strategies improve reaction yields when steric or electronic effects hinder cyclization?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves yields by 10–15% for sterically hindered intermediates.
- Protecting groups : Temporarily protect reactive sites (e.g., acetyl on the tetrahydrothieno ring) to direct cyclization .
- Additives : Use molecular sieves to absorb water in condensation reactions or ionic liquids to stabilize transition states .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological or catalytic activity?
- Methodological Answer :
- Systematic substitution : Synthesize derivatives with variations in the dichlorobenzamide or benzo[d]thiazole moieties. For example:
- Replace Cl with electron-withdrawing (NO₂) or donating (OCH₃) groups.
- Modify the tetrahydrothieno ring saturation (e.g., fully saturated vs. dihydro).
- Activity assays : Pair synthetic data with in vitro/in silico testing (e.g., enzyme inhibition assays) to correlate structural features with activity .
Table 2 : Example SAR Framework
| Substituent Position | Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2,5-dichloro | None (parent compound) | 10 µM | N/A |
| 2-NO₂, 5-Cl | Increased polarity | 5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
